Superior In Vitro Potency Against Clinical A. fumigatus Isolates Versus Voriconazole
PC945 demonstrates greater in vitro inhibitory activity against clinical Aspergillus fumigatus isolates compared with voriconazole. In susceptibility testing of 96 clinically isolated A. fumigatus strains, PC945 MIC values ranged from 0.032 to >8 μg/ml, while voriconazole MIC values ranged from 0.064 to 4 μg/ml under identical EUCAST broth microdilution conditions, indicating a consistent potency advantage for PC945 at the lower end of the MIC distribution [1]. In a separate analysis of 50 clinical isolates from St. Louis Hospital, Paris, the median MIC of PC945 was 0.063 μg/mL (quarter range: 0.063–0.125), compared with a median MIC of 0.5 μg/mL (quarter range: 0.25–0.5) for voriconazole [2].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against clinical A. fumigatus |
|---|---|
| Target Compound Data | MIC range: 0.032 to >8 μg/ml (96 isolates); median MIC: 0.063 μg/mL (50 isolates) |
| Comparator Or Baseline | Voriconazole: MIC range 0.064 to 4 μg/ml (96 isolates); median MIC 0.5 μg/mL (50 isolates) |
| Quantified Difference | PC945 median MIC approximately 8-fold lower (0.063 vs 0.5 μg/mL) in 50-isolate cohort |
| Conditions | EUCAST broth microdilution method; 96 clinical isolates [1] and 50 St. Louis Hospital clinical isolates [2] |
Why This Matters
Lower MIC values indicate that PC945 can achieve inhibitory effects at lower drug concentrations, which is critical for topical lung delivery where achieving high local concentrations without systemic toxicity is a primary design objective.
- [1] Colley T, Alanio A, Kelly SL, et al. In Vitro and In Vivo Antifungal Profile of a Novel and Long-Acting Inhaled Azole, PC945, on Aspergillus fumigatus Infection. Antimicrob Agents Chemother. 2017;61(5):e02280-16. doi:10.1128/AAC.02280-16 View Source
- [2] Colley T, Alanio A, Corbett D, et al. Activity of PC945, a Novel and Long Acting Azole, Against Clinical Aspergillus fumigatus Isolates from France and the United Kingdom. 7th Advances Against Aspergillosis Conference; 2016 Apr 18. Abstract 124. View Source
